![molecular formula C14H11F3OS B14330425 Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- CAS No. 108789-40-8](/img/structure/B14330425.png)
Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- is an organic compound featuring a benzene ring substituted with a phenylsulfinylmethyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Phenylsulfinylmethyl Group: This can be achieved by reacting benzyl chloride with sodium phenylsulfinate under basic conditions to form the phenylsulfinylmethyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide (CF₃I) in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The phenylsulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide to sulfone conversion.
Reduction: Lithium aluminum hydride (LiAlH₄) for sulfoxide to sulfide conversion.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic processes.
Biology and Medicine:
Pharmaceuticals: Potential use in drug design due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The phenylsulfinyl group can form hydrogen bonds and engage in dipole-dipole interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Benzene, 1-[(phenylsulfonyl)methyl]-4-(trifluoromethyl)-: Similar structure but with a sulfone group instead of a sulfinyl group.
Benzene, 1-[(phenylthio)methyl]-4-(trifluoromethyl)-: Contains a sulfide group instead of a sulfinyl group.
Benzene, 1-[(phenylsulfinyl)methyl]-4-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- is unique due to the presence of both the phenylsulfinyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
This detailed overview highlights the significance of Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- in various scientific and industrial contexts
Propriétés
Numéro CAS |
108789-40-8 |
|---|---|
Formule moléculaire |
C14H11F3OS |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
1-(benzenesulfinylmethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3OS/c15-14(16,17)12-8-6-11(7-9-12)10-19(18)13-4-2-1-3-5-13/h1-9H,10H2 |
Clé InChI |
YNFPJWLSBGHIIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


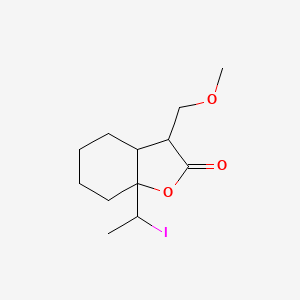
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
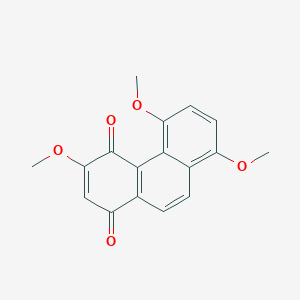
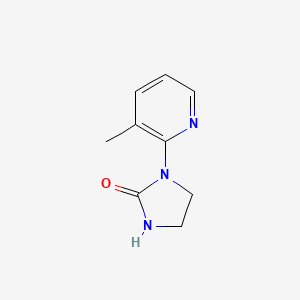
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)

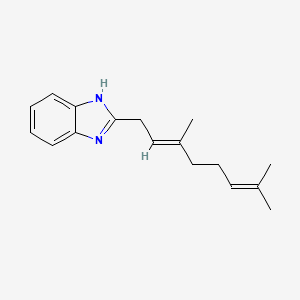
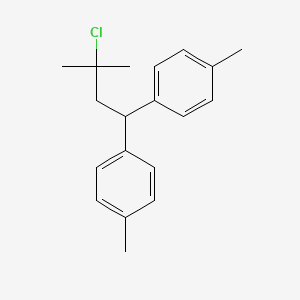



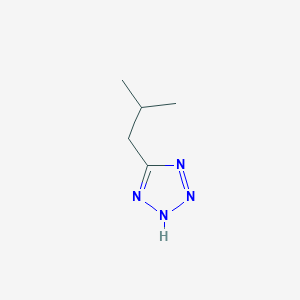
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)

